molecular formula C12H13NO2 B11898646 (5-Ethyl-3-phenylisoxazol-4-yl)methanol

(5-Ethyl-3-phenylisoxazol-4-yl)methanol

Cat. No.: B11898646
M. Wt: 203.24 g/mol
InChI Key: IHSQGQZCACKRFK-UHFFFAOYSA-N
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Description

(5-Ethyl-3-phenylisoxazol-4-yl)methanol is a substituted isoxazole derivative characterized by a phenyl group at position 3, an ethyl group at position 5, and a hydroxymethyl (-CH₂OH) moiety at position 4 of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(5-ethyl-3-phenyl-1,2-oxazol-4-yl)methanol

InChI

InChI=1S/C12H13NO2/c1-2-11-10(8-14)12(13-15-11)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3

InChI Key

IHSQGQZCACKRFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-3-phenylisoxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The phenyl and ethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of (5-Ethyl-3-phenylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between (5-Ethyl-3-phenylisoxazol-4-yl)methanol and related compounds:

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol)
This compound C₁₂H₁₃NO₂ 3-Ph, 5-Et, 4-CH₂OH Hydroxymethyl 215.24
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₁₃H₁₃NO₃ 3-Ph, 5-Me, 4-COOEt Ester 247.25
(3-(4-Ethoxyphenyl)-5-methylisoxazol-4-yl)methanol C₁₃H₁₅NO₃ 3-(4-EtO-Ph), 5-Me, 4-CH₂OH Hydroxymethyl, Ethoxy 233.26
5-(3-Methyl-1,5-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydroisoxazole C₂₄H₂₀N₂O Dihydroisoxazole core with pyrazole and phenyl groups Dihydroisoxazole 352.43

Key Observations :

  • Functional Groups : The hydroxymethyl group (-CH₂OH) offers hydrogen-bonding capability, contrasting with the ester (-COOEt) in or ethoxy (-OEt) in , which may influence solubility and metabolic stability.
  • Ring Saturation : Dihydroisoxazole derivatives (e.g., ) exhibit reduced aromaticity, altering electronic properties and reactivity compared to fully aromatic isoxazoles.

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